N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a benzo[d]oxazole core fused with a pyrrolidine ring and linked to an indole-6-carboxamide moiety. However, the provided evidence lacks direct characterization or synthetic details for this compound, necessitating inferences from structurally related analogs.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(15-8-7-14-9-10-22-18(14)12-15)23-13-16-4-3-11-25(16)21-24-17-5-1-2-6-19(17)27-21/h1-2,5-10,12,16,22H,3-4,11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZRDGYSFFGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(C=C4)C=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the benzo[d]oxazole moiety, which can be synthesized from 2-aminophenol and a suitable nitrile under catalytic conditions . The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the indole ring via Fischer indole synthesis. The final step involves the coupling of the indole derivative with the benzo[d]oxazole-pyrrolidine intermediate under amide bond-forming conditions, often using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole and indole moieties are known to bind to various biological macromolecules, potentially inhibiting their activity or altering their function. This compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules based on available evidence:
Structural Analogues with Benzo[d]oxazole Moieties
- 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (Compound 166): Synthesized from benzo[d]oxazole-2-carbaldehyde (84% yield), this compound shares the benzo[d]oxazole core but lacks the pyrrolidine-indole-carboxamide chain. Its ESIMS mass-to-charge ratio (m/z: 188.2) indicates a simpler structure compared to the target compound.
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates :
These intermediates, isolated from reaction mixtures, feature benzo[d]oxazole linked to a phenylvinylbenzoate group. Their $^{15}\text{N}$ NMR shifts (−131.8 to −131.2 ppm) reflect electron-withdrawing effects of the benzo[d]oxazole moiety, a property that may influence the reactivity of the target compound’s pyrrolidine-indole system .
Functional Analogues with Indole Carboxamide Groups
For example, indole-6-carboxamides are frequently used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets—a feature absent in compounds like 1-(4-(trifluoromethyl)phenyl)but-2-yn-1-ol (Compound 167), which lacks heteroaromatic complexity .
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound Name | Core Structure | Key Functional Groups | ESIMS (m/z) | $^{15}\text{N}$ NMR (ppm) |
|---|---|---|---|---|
| N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide | Benzo[d]oxazole + pyrrolidine + indole | Indole-6-carboxamide, pyrrolidine | N/A | N/A |
| 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol (166) | Benzo[d]oxazole | But-2-yn-1-ol | 188.2 | N/A |
| 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates | Benzo[d]oxazole + benzoate | Phenylvinylbenzoate | N/A | −131.8 to −131.2 |
Research Findings and Limitations
- The pyrrolidine ring in the target compound may enhance conformational flexibility compared to rigid analogs like 2-(benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates .
Key Differences :
- The indole-6-carboxamide group in the target compound introduces hydrogen-bonding capacity absent in simpler analogs like Compound 165.
- Lack of characterization data (e.g., NMR, bioactivity) for the target compound limits direct functional comparisons.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
Structural Characteristics
The compound features:
- Benzo[d]oxazole moiety : Known for its biological activity, particularly in medicinal chemistry.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- Indole carboxamide : A structure linked to numerous biological activities, including anti-inflammatory and antitumor effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation .
Antimicrobial Properties
The pyrrolidine component is associated with antimicrobial activity. Studies on related pyrrolidine derivatives demonstrate:
- Effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds containing the benzo[d]oxazole and pyrrolidine moieties. Notably:
- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity. These include nucleophilic substitution and amide formation under controlled conditions.
- Biological Evaluation : In vitro assays have shown that related compounds can effectively target specific cancer cell lines, leading to reduced viability through apoptosis and necrosis mechanisms .
Q & A
Q. How to address contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
